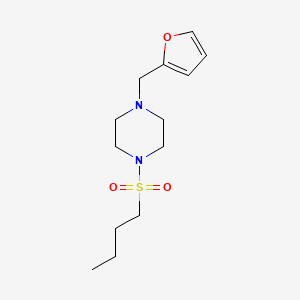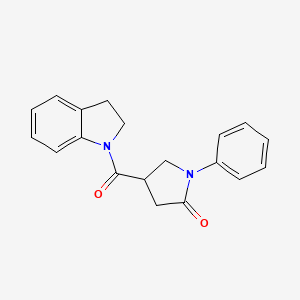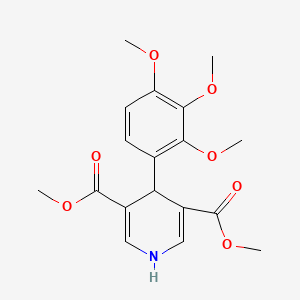![molecular formula C25H20N2OS B5378733 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5378733.png)
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is a benzimidazole derivative that has a cinnamoyl and propenylthio group attached to it.
Wirkmechanismus
The mechanism of action of 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. The compound exhibits various biological activities, making it a versatile compound for various research fields. However, the compound has some limitations for lab experiments. The compound has poor solubility in water, which limits its use in aqueous solutions. The compound also has limited stability, which requires careful storage and handling.
Zukünftige Richtungen
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has several potential future directions for research. The compound can be modified to improve its solubility and stability. The compound can also be modified to enhance its biological activities, making it more effective in cancer treatment and other applications. The compound can also be studied for its potential application in drug delivery systems, as the compound has been shown to exhibit good cell permeability. Additionally, the compound can be studied for its potential application in agriculture, as the compound has been shown to exhibit antimicrobial properties.
Synthesemethoden
The synthesis of 1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole involves a multi-step process that starts with the condensation of 2-aminobenzimidazole with cinnamaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 3-phenyl-2-propen-1-thiol in the presence of a base to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole has been shown to exhibit various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The compound has been studied extensively for its potential application in cancer treatment. Studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-[2-[(E)-3-phenylprop-2-enyl]sulfanylbenzimidazol-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c28-24(18-17-21-12-5-2-6-13-21)27-23-16-8-7-15-22(23)26-25(27)29-19-9-14-20-10-3-1-4-11-20/h1-18H,19H2/b14-9+,18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJFXIWJPMXCH-CFYUHYMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3N2C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)
![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378709.png)
![N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5378717.png)
![4-[(6-methyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5378742.png)